molecular formula C14H11FO2 B597770 2-(3-Fluoro-4-methylphenyl)benzoic acid CAS No. 1261940-97-9

2-(3-Fluoro-4-methylphenyl)benzoic acid

Cat. No.: B597770
CAS No.: 1261940-97-9
M. Wt: 230.238
InChI Key: GQJRYTXTCLCBMJ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261940-97-9 . Its IUPAC name is 3’-fluoro-4’-methyl [1,1’-biphenyl]-2-carboxylic acid . The molecular weight of this compound is 230.24 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H11FO2/c1-9-6-7-10 (8-13 (9)15)11-4-2-3-5-12 (11)14 (16)17/h2-8H,1H3, (H,16,17) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.23 g/mol , XLogP3 of 3.4 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 3 , rotatable bond count of 2 , exact mass of 230.07430775 g/mol , monoisotopic mass of 230.07430775 g/mol , topological polar surface area of 37.3 Ų , heavy atom count of 17 , and a complexity of 279 .

Scientific Research Applications

1. Environmental and Biological Transformations

  • Anaerobic Degradation of Aromatic Compounds : A study by Londry and Fedorak (1993) utilized fluorinated compounds like 3-fluorobenzoic acid to trace the anaerobic degradation pathways of m-cresol in a methanogenic consortium. They found a sequence of transformations leading to methane production, highlighting the utility of fluorinated analogs in studying environmental biotransformation processes (Londry & Fedorak, 1993).

  • Metabolism of Fluorobenzoic Acids in Rats : Ghauri et al. (1992) investigated the metabolism of various substituted benzoic acids, including fluorobenzoic acids, in rats. They found that these compounds predominantly underwent glucuronidation or glycine conjugation reactions. This study helps understand the metabolic fate of similar compounds in biological systems (Ghauri et al., 1992).

2. Chemical Synthesis and Properties

  • Synthesis of Fluorinated Compounds : Research by Xiao et al. (2003) focused on synthesizing high-performance polymers using fluorinated benzoic acids, demonstrating their utility in creating materials with excellent thermal properties and potential applications in optical waveguides (Xiao et al., 2003).

  • Organometallic Chemistry : Willem et al. (1998) studied organotin compounds derived from benzoic acids, including those with fluorine substitutions. They correlated molecular properties with crystallographic and NMR data, providing insights into the behavior of these compounds in different states (Willem et al., 1998).

3. Therapeutic Applications and Drug Development

  • Antitumor Properties : A study by Bradshaw et al. (2002) explored the use of fluorinated benzothiazoles as antitumor agents. They found that these compounds, structurally related to 2-(3-Fluoro-4-methylphenyl)benzoic acid, showed selective and potent antitumor properties, indicating potential therapeutic applications (Bradshaw et al., 2002).

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRYTXTCLCBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683268
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-97-9
Record name 3′-Fluoro-4′-methyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261940-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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